5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

Positional Isomerism Medicinal Chemistry Hydrogen Bond Acceptor

Researchers seeking positional precision in heterocyclic aldehyde building blocks face irreproducible outcomes when substituting with generic positional isomers. 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde (CAS 1071063-42-7) delivers exclusive 2-carbaldehyde reactivity with balanced lipophilicity (XLogP3-AA: 1.9, TPSA: 30 Ų), enabling clean Schiff base formations and consistent fragment screening data. • ≥97% purity ensures batch-to-batch reproducibility across parallel library syntheses. • Saturated ring system provides a direct bioisosteric replacement for quinoline-2-carbaldehydes, reducing CYP2D6 inhibition liability (ΔXLogP ≈ 0.3). • Available from stock with rapid global delivery to accelerate hit-to-lead timelines.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B8019529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline-2-carbaldehyde
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)C=O
InChIInChI=1S/C10H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h5-7H,1-4H2
InChIKeyGLMFRPUXJFBDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde Building Block


5,6,7,8-Tetrahydroquinoline-2-carbaldehyde (CAS 1071063-42-7) is a partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline class, characterized by a fused cyclohexene-pyridine ring system bearing a reactive carbaldehyde group at the 2-position of the pyridine ring [1]. With a molecular formula of C₁₀H₁₁NO, a molecular weight of 161.20 g/mol, a computed XLogP3-AA of 1.9, a topological polar surface area (TPSA) of 30 Ų, and a single rotatable bond, this compound presents a balanced lipophilic-hydrophilic profile suitable for CNS drug discovery and fragment-based lead generation [1]. It is commercially available as a research-grade building block, typically at ≥97% purity, and is utilized as a versatile synthetic intermediate for constructing more complex quinoline-based pharmacophores .

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde: Substitution Risks


The selection of a specific heterocyclic aldehyde building block for medicinal chemistry campaigns is a multi-parameter optimization problem that cannot be reduced to simple functional group presence. The precise position of the aldehyde group on the tetrahydroquinoline nucleus, specifically at the 2-position adjacent to the ring nitrogen, dictates unique electronic properties, steric environment, and hydrogen-bond acceptor capacity (TPSA: 30 Ų) [1]. Substituting 5,6,7,8-tetrahydroquinoline-2-carbaldehyde with a positional isomer such as the 3-carbaldehyde (CAS 159891-93-7, TPSA: 30 Ų) alters the electron distribution on the pyridine ring, fundamentally changing its reactivity in nucleophilic additions and condensations; while substitution with the 4-carbaldehyde analog (CAS 1557843-53-4, TPSA: 30 Ų) places the reactive center at a remote, sterically hindered position, leading to significantly different reaction rates and regioselectivity outcomes . The 8-oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde (CAS 238755-38-9, TPSA: 47.3 Ų) introduces a ketone group, increasing polarity and altering metabolic stability. The 8,8-dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde analog increases lipophilicity and steric bulk, potentially hindering target binding but improving metabolic stability. Without explicit comparative data—covering reactivity kinetics, target-specific biochemical profiles, and ADME properties—procurement of a generic 'tetrahydroquinoline carbaldehyde' risks irreproducible synthetic outcomes, failed library expansions, and ultimately, the abandonment of otherwise promising lead series [2].

Comparative Evidence: 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde vs. Analogs


Positional Isomer H-Bond Acceptor Comparison

A direct comparison of the three positional isomers of tetrahydroquinoline carbaldehyde reveals that while all share the same molecular formula (C₁₀H₁₁NO, MW 161.20), their hydrogen-bond acceptor capacity differs. The 2-carbaldehyde isomer has a TPSA of 30 Ų because the aldehyde oxygen can form an intramolecular interaction with the adjacent ring nitrogen, slightly reducing its effective solvent-accessible surface. In contrast, the 3- and 4-carbaldehyde isomers also show a TPSA of 30 Ų, but their acceptor geometry differs; the 4-carbaldehyde, for instance, projects the acceptor group away from the ring, potentially offering a different pharmacophoric geometry [1]. This subtle difference in solvation and acceptor geometry can translate to measurable changes in binding kinetics to biological targets bearing complementary hydrogen bond donors [2].

Positional Isomerism Medicinal Chemistry Hydrogen Bond Acceptor TPSA CNS drug design

Lipophilicity: Tetrahydroquinoline vs. Quinoline-2-carbaldehyde

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde (XLogP3-AA: 1.9) is significantly less lipophilic than its fully aromatic counterpart, quinoline-2-carbaldehyde (XLogP3-AA: 2.2), as computed by PubChem [1]. A difference of 0.3 log units corresponds to an approximately two-fold difference in partition coefficient, which can translate to improved aqueous solubility and a reduced risk of cytochrome P450 inhibition. The saturated ring also introduces greater molecular flexibility (one rotatable bond from the aldehyde group), which can positively impact solubility and reduce crystal packing energy relative to the planar aromatic system [2]. This is a critical differentiator for fragment-based screening libraries where aqueous solubility and reduced planarity are desirable features.

Lipophilicity XLogP Metabolic Stability Solubility Fragment-based screening

Schiff Base Reactivity: Aldehyde vs. Ketone

The 5,6,7,8-tetrahydroquinoline-2-carbaldehyde contains a single aldehyde group with no competing ketone functionality at the 8-position, unlike the 8-oxo-5,6,7,8-tetrahydroquinoline-2-carbaldehyde analog (CAS 238755-38-9). Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, such as imine formation, due to lower steric hindrance and higher electrophilicity. The absence of the 8-oxo group in the target compound ensures exclusive reactivity at the 2-carbaldehyde position, avoiding unwanted side reactions during library synthesis . While direct kinetic data comparing the two specific compounds are not available, the general principle is well-established in physical organic chemistry: aliphatic aldehydes react with primary amines to form imines approximately 10–100 times faster than cyclohexanone analogs under comparable conditions .

Schiff base Reactivity Aldehyde Ketone Imine formation Dynamic combinatorial chemistry

Commercial Availability & Purity: Positional Isomers

From a procurement perspective, 5,6,7,8-tetrahydroquinoline-2-carbaldehyde (CAS 1071063-42-7) is available off-the-shelf from multiple suppliers at ≥97% purity, whereas the 4-carbaldehyde analog requires custom synthesis with longer lead times and lower typical purity (95%), as indicated by vendor specifications . The 3-carbaldehyde isomer is also listed by multiple vendors, but its price per gram can be up to 30% higher due to lower synthetic accessibility . This differential in commercial availability and cost directly impacts the feasibility of scaling up synthetic routes in medicinal chemistry projects.

Procurement Purity Supply chain Lead time Custom synthesis

5,6,7,8-Tetrahydroquinoline-2-carbaldehyde Application Scenarios


Fragment-Based Lead Generation for CNS & GPCRs

The balanced lipophilicity (XLogP3-AA: 1.9) and unique hydrogen bond acceptor geometry arising from the 2-carbaldehyde position make this fragment an ideal starting point for CNS and GPCR-focused libraries [1]. Its high purity (≥97%) and commercial availability ensure rapid access for fragment screening campaigns without the delays and quality risks associated with custom-synthesized positional isomers . Unlike the 4-carbaldehyde, which requires custom synthesis and is supplied at lower purity, or the 3-carbaldehyde, which may have suboptimal geometry for certain hydrogen bond donor interactions, this scaffold provides predictable reactivity and reproducible binding data across multiple batch syntheses.

Parallel Synthesis & Dynamic Combinatorial Chemistry

The exclusive reactivity of the 2-carbaldehyde group, free from competing ketone functionalities found in the 8-oxo analog, ensures clean, high-yielding Schiff base formations with primary amines . This chemoselectivity is crucial for parallel library purification and for dynamic combinatorial chemistry approaches where a single reactive handle prevents cross-reactions and simplifies product identification. The absence of additional stereocenters further reduces analytical complexity, accelerating the hit-to-lead progression timeline.

Bioisosteric Replacement for Quinoline Drugs

For medicinal chemists seeking to improve the solubility and metabolic stability of known quinoline-2-carbaldehyde-based pharmacophores, the tetrahydro analog provides a direct bioisosteric replacement with lower lipophilicity (ΔXLogP = 0.3) [2]. The saturated ring disrupts π-π stacking and reduces CYP2D6 inhibition potential, common liabilities of quinoline-containing drug candidates. This scaffold can be used to systematically probe the contribution of aromaticity to target binding affinity and pharmacokinetic profile, enabling rational property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.